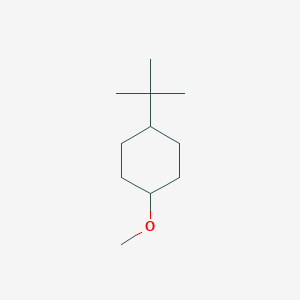
1-Tert-butyl-4-methoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-methoxycyclohexane is a cyclic organic compound that has been widely studied for its potential applications in various scientific fields. This compound is commonly synthesized through a number of different methods, and its unique structure and properties have made it a valuable tool for researchers investigating a range of biochemical and physiological phenomena. In
Wirkmechanismus
The exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane is not well understood, but it is thought to act by altering the physical properties of cellular membranes. This compound has been shown to increase membrane fluidity and disrupt lipid raft formation, which in turn can affect the function of membrane-bound proteins. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to modulate ion channel activity, possibly by altering the conformation of the channel protein or by affecting the lipid environment surrounding the channel.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-tert-butyl-4-methoxycyclohexane are diverse and depend on the specific target being studied. For example, this compound has been shown to modulate the activity of several ion channels, including the TRPV1 channel and the GABA-A receptor. Additionally, 1-tert-butyl-4-methoxycyclohexane has been shown to affect the function of enzymes such as phospholipase A2 and cyclooxygenase-2. These effects can have downstream consequences on a range of physiological processes, including pain perception, inflammation, and neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-tert-butyl-4-methoxycyclohexane in lab experiments is its ability to modulate a range of targets with high potency. Additionally, this compound has relatively low toxicity and is relatively easy to synthesize. However, there are also some limitations to using 1-tert-butyl-4-methoxycyclohexane in lab experiments. For example, its effects on cellular membranes can be complex and difficult to interpret, and it may not be suitable for all experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 1-tert-butyl-4-methoxycyclohexane. One promising avenue of investigation is the development of new drugs based on the structure of this compound, which could have applications in a range of therapeutic areas. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-tert-butyl-4-methoxycyclohexane and to better understand its effects on cellular membranes. Finally, this compound could be used as a tool for investigating a range of biological processes, including the role of lipid rafts in cellular signaling and the effects of membrane fluidity on protein function.
Synthesemethoden
There are several methods for synthesizing 1-tert-butyl-4-methoxycyclohexane, but one of the most common involves the reaction of tert-butyl alcohol and cyclohexanone in the presence of a strong acid catalyst. This reaction typically proceeds via an acid-catalyzed dehydration of the alcohol to form a tert-butyl carbocation, which then reacts with the cyclohexanone to form the desired product.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-methoxycyclohexane has been used extensively in scientific research for its ability to modulate a variety of biological processes. One of the most promising applications of this compound is in the field of drug discovery, where it has been shown to have potent effects on a range of targets including ion channels, enzymes, and receptors. Additionally, 1-tert-butyl-4-methoxycyclohexane has been used as a tool for investigating the role of lipid rafts in cellular signaling, as well as for studying the effects of membrane fluidity on protein function.
Eigenschaften
CAS-Nummer |
15875-99-7 |
|---|---|
Produktname |
1-Tert-butyl-4-methoxycyclohexane |
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
1-tert-butyl-4-methoxycyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
XMLDPBGRPWQRBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OC |
Andere CAS-Nummern |
15876-31-0 74052-93-0 |
Synonyme |
Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-cis- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
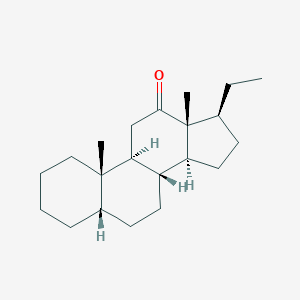
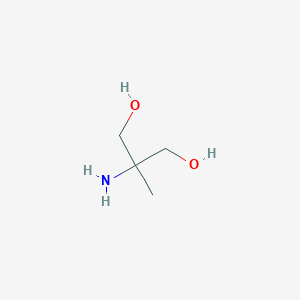
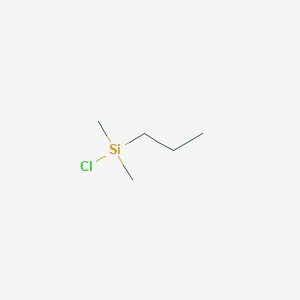
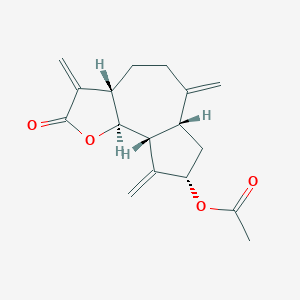
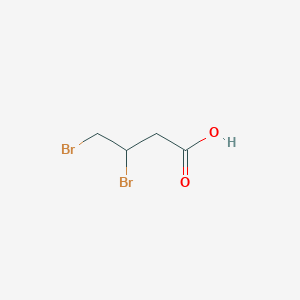
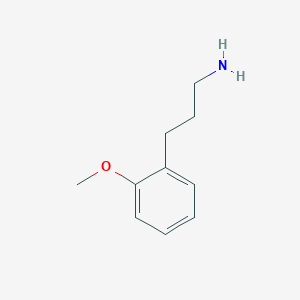
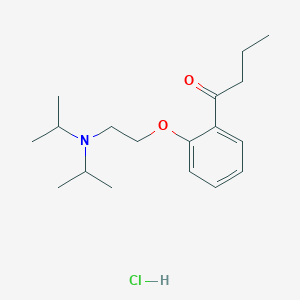

![Methyl benzo[c]cinnoline-2-carboxylate](/img/structure/B94279.png)
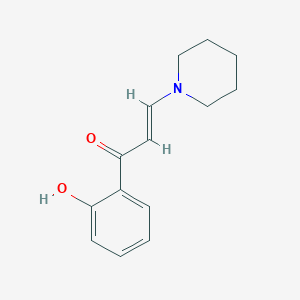
![Dibenzo[c,g]fluorene](/img/structure/B94285.png)
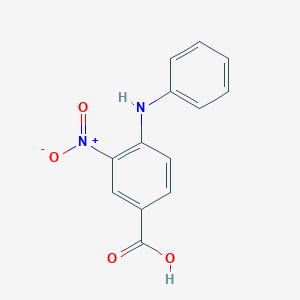
![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)